molecular formula C9H10F4N2O2 B15130919 3-Fluorobenzylhydrazine 2,2,2-trifluoroacetate

3-Fluorobenzylhydrazine 2,2,2-trifluoroacetate

Cat. No.: B15130919
M. Wt: 254.18 g/mol
InChI Key: YUWYABNLJOHORS-UHFFFAOYSA-N
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Description

3-Fluorobenzylhydrazine 2,2,2-trifluoroacetate is a chemical compound that combines the properties of fluorinated benzylhydrazine and trifluoroacetate. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobenzylhydrazine 2,2,2-trifluoroacetate typically involves the reaction of 3-fluorobenzylhydrazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{3-Fluorobenzylhydrazine} + \text{Trifluoroacetic Acid} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent, such as dichloromethane or acetonitrile, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzylhydrazine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives

    Reduction: Formation of reduced hydrazine derivatives

    Substitution: Formation of substituted benzylhydrazine derivatives

Scientific Research Applications

3-Fluorobenzylhydrazine 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluorobenzylhydrazine 2,2,2-trifluoroacetate involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorobenzylhydrazine hydrochloride
  • 2,2,2-Trifluoroethylhydrazine
  • 3-Trifluoromethyl-1,2,4-triazole derivatives

Uniqueness

3-Fluorobenzylhydrazine 2,2,2-trifluoroacetate is unique due to the combination of fluorinated benzylhydrazine and trifluoroacetate moieties. This combination imparts distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10F4N2O2

Molecular Weight

254.18 g/mol

IUPAC Name

(3-fluorophenyl)methylhydrazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H9FN2.C2HF3O2/c8-7-3-1-2-6(4-7)5-10-9;3-2(4,5)1(6)7/h1-4,10H,5,9H2;(H,6,7)

InChI Key

YUWYABNLJOHORS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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